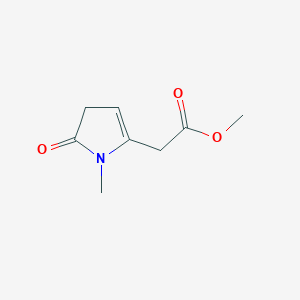
3-(4-甲基-1H-苯并咪唑-2-基)丙烷-1-胺
描述
“3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine” is a compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Molecular Structure Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
科学研究应用
抗菌活性
苯并咪唑衍生物,包括“3-(4-甲基-1H-苯并咪唑-2-基)丙烷-1-胺”,已被研究用于其抗菌特性。它们对多种微生物菌株(包括细菌和真菌)显示出疗效。 例如,某些苯并咪唑化合物已证明具有有效的体外抗菌活性,其最低抑菌浓度 (MIC) 对大肠杆菌、肺炎克雷伯菌、金黄色葡萄球菌、表皮葡萄球菌、白色念珠菌和黑曲霉等生物体有效 .
神经系统疾病
正在进行研究以使用苯并咪唑衍生物来治疗神经系统疾病。这些化合物可能具有神经保护特性,或者由于其能够穿过血脑屏障并与中枢神经系统靶标相互作用,因此可以用来治疗神经退行性疾病。
这些应用中的每一个都代表了一个独特的学习领域,其中“3-(4-甲基-1H-苯并咪唑-2-基)丙烷-1-胺”及其类似物可能具有显著的治疗潜力。 苯并咪唑核心结构的多功能性允许各种生物活性,使其成为药物化学中宝贵的支架 .
未来方向
Benzimidazole derivatives have shown a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could focus on exploring the potential applications of “3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine” in various fields, such as medicinal chemistry.
作用机制
Target of Action
Benzimidazole compounds, which this molecule is a derivative of, are known to have a broad range of biological activities and can interact with various targets .
Mode of Action
Benzimidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, suggesting they can have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteomic enzymes, influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cell cycle arrest and apoptosis in certain cancer cell lines . This compound can modulate signaling pathways such as the STAT3 pathway, which is crucial for cell proliferation and survival .
Molecular Mechanism
At the molecular level, 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions lead to changes in cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, influencing its overall biochemical effects.
Subcellular Localization
3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules, thereby modulating its biochemical effects.
属性
IUPAC Name |
3-(4-methyl-1H-benzimidazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8-4-2-5-9-11(8)14-10(13-9)6-3-7-12/h2,4-5H,3,6-7,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKFDVSAENEGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651272 | |
| Record name | 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933736-02-8 | |
| Record name | 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















